Anamorelin-d6
Description
Significance of Deuteration in Advanced Pharmaceutical Research Methodologies
Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium (B1214612), holds particular importance in modern pharmaceutical research. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can have several beneficial effects on a drug molecule's properties:
Altered Metabolic Profiles: By strategically placing deuterium atoms at sites on a molecule that are susceptible to metabolic breakdown, researchers can slow down the rate of metabolism. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.
Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can produce toxic byproducts. Deuteration can help to minimize the formation of these harmful metabolites, thereby improving the drug's safety profile. medchemexpress.commusechem.com
Kinetic Isotope Effect: The difference in the rate of bond cleavage between C-H and C-D bonds, known as the deuterium kinetic isotope effect (DKIE), is a powerful tool for studying the mechanisms of enzymatic reactions.
This approach, sometimes referred to as a "deuterium switch," has led to the development of approved drugs with improved pharmacokinetic profiles compared to their non-deuterated counterparts. nih.govresearchgate.net
Overview of Anamorelin (B1277382): A Ghrelin Receptor Agonist in Preclinical and In Vitro Contexts
Anamorelin is an orally active, selective agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, or GHS-R1a). nih.goviiarjournals.orgono-pharma.com Ghrelin is a naturally occurring peptide hormone, primarily secreted by the stomach, that plays a crucial role in stimulating appetite and regulating energy balance. iiarjournals.orgono-pharma.com
In preclinical and in vitro studies, anamorelin has demonstrated a pharmacological profile consistent with its mechanism of action:
Receptor Binding and Agonist Activity: Binding assays have shown that anamorelin has a high affinity for the ghrelin receptor and acts as a potent agonist, meaning it activates the receptor. nih.goviiarjournals.orgresearchgate.net
Stimulation of Growth Hormone Secretion: In vitro studies using rat pituitary cells have shown that anamorelin stimulates the release of growth hormone (GH). nih.govresearchgate.net This is a key downstream effect of ghrelin receptor activation.
Appetite Enhancement and Weight Gain in Animal Models: In vivo studies in rats have demonstrated that oral administration of anamorelin leads to a dose-dependent increase in food intake and body weight. nih.govresearchgate.netcapes.gov.br
Anabolic Effects: By stimulating the GH/IGF-1 axis, anamorelin has been shown to have anabolic effects, leading to increases in lean body mass in animal models. iiarjournals.orgiiarjournals.org
These preclinical findings have established anamorelin as a compound with the potential to address conditions characterized by loss of appetite and body weight. nih.govresearchgate.netnih.gov
Rationale for Deuterium Labeling of Anamorelin: Focus on Anamorelin-d6
The development of this compound, a deuterated version of anamorelin, is primarily driven by the need for a reliable internal standard for bioanalytical applications. In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to samples. cuni.cz It helps to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of the target analyte (in this case, anamorelin). cuni.cz
A stable isotope-labeled version of the analyte is the ideal internal standard for several reasons:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to anamorelin. This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
Co-elution: The labeled and unlabeled compounds will elute at the same time during liquid chromatography, which is a key requirement for an effective internal standard. nih.gov
Mass Differentiation: Despite these similarities, this compound can be distinguished from anamorelin by its higher molecular weight due to the presence of six deuterium atoms. This allows the mass spectrometer to measure both compounds simultaneously without interference.
The use of this compound as an internal standard is crucial for the development and validation of robust bioanalytical methods to quantify anamorelin in biological matrices like human plasma. nih.govddtjournal.com
Scope and Objectives of Academic Research on this compound
Academic research involving this compound is focused on its application in bioanalytical method development and pharmacokinetic studies. The primary objective is to establish and validate highly sensitive and specific assays for the quantification of anamorelin in biological samples. nih.gov
Key research activities include:
Method Development: This involves optimizing sample preparation techniques, such as solid-phase extraction, and developing efficient liquid chromatography methods to separate anamorelin from other components in the biological matrix. nih.govddtjournal.com
Mass Spectrometry Optimization: Researchers work to define the optimal mass spectrometry parameters for the sensitive and selective detection of both anamorelin and this compound. nih.gov
Method Validation: The developed analytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. nih.govbioanalysis-zone.com
Pharmacokinetic Studies: Once a validated method is established, it can be used to accurately measure the concentration of anamorelin in plasma samples from preclinical or clinical studies, providing crucial data on the drug's absorption, distribution, metabolism, and excretion. nih.govnih.gov
These research efforts are essential for understanding the clinical pharmacology of anamorelin and for supporting its development.
Data Tables
Table 1: Properties of Anamorelin and this compound
| Property | Anamorelin | This compound |
| Chemical Class | Ghrelin Receptor Agonist | Deuterated Ghrelin Receptor Agonist |
| Primary Use in Research | Investigational Drug Candidate | Internal Standard for Bioanalysis |
| Key Feature | Activates the ghrelin receptor | Increased mass for MS detection |
Table 2: Applications of Stable Isotope Labeling in Pharmaceutical Research
| Application Area | Specific Use |
| Drug Metabolism | Elucidation of metabolic pathways |
| Pharmacokinetics | Determination of ADME properties |
| Bioanalysis | Internal standard for quantitative assays |
| Mechanistic Studies | Investigation of enzyme kinetics |
Properties
Molecular Formula |
C₃₁H₃₆D₆N₆O₃ |
|---|---|
Molecular Weight |
552.74 |
Synonyms |
(3R)-1-[(2R)-2-[(2-Amino-2-methyl-1-oxopropyl)amino]-3-(1H-indol-3-yl)-1-oxopropyl]-3-(phenylmethyl)-1,2,2-trimethylhydrazide 3-Piperidinecarboxylic Acid-d6; (3R)-1-(2-Methylalanyl-D-tryptophyl)-3-(phenylmethyl)-trimethylhydrazide 3-Piperidinecarboxy |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Anamorelin D6 for Research Applications
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Anamorelin (B1277382) Synthesis
The synthesis of Anamorelin-d6 involves the strategic introduction of six deuterium atoms. While specific, detailed synthetic schemes for this compound are not extensively published in publicly available literature, the general approach for deuterium labeling of complex molecules like Anamorelin often involves the use of deuterated starting materials or reagents at a specific step in the synthetic pathway. For Anamorelin, potential sites for deuterium labeling could include the methyl groups of the trimethylhydrazino moiety or other stable positions within the molecule. The selection of the labeling site is crucial to prevent in vivo deuterium exchange, which would compromise its utility as an internal standard.
Methodological Approaches for this compound Preparation and Purification
Following the synthesis, purification is a critical step to isolate this compound from reaction byproducts and unlabeled or partially labeled species. Common purification techniques for compounds of this nature include:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating complex mixtures with high resolution. Chiral HPLC is also employed to ensure the correct stereochemistry (R,R absolute configuration) of the final product. newdrugapprovals.org
Flash Chromatography: This method can be used for initial purification to remove major impurities.
Crystallization: A one-pot deprotection/crystallization procedure has been developed for the isolation of the free base of Anamorelin, yielding high purity material without the need for chromatographic purification. newdrugapprovals.org This could potentially be adapted for the purification of this compound.
The purification process is monitored using analytical techniques like HPLC to ensure the final product meets the required purity standards, often exceeding 99%. newdrugapprovals.org
Advanced Spectroscopic and Chromatographic Validation of Deuterium Labeling in this compound
To confirm the successful synthesis and purity of this compound, a combination of advanced analytical techniques is employed.
Mass Spectrometry for Isotopic Enrichment Confirmation
Mass spectrometry (MS) is a fundamental tool for confirming the incorporation of deuterium atoms and determining the isotopic enrichment of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the differentiation between Anamorelin and this compound. The expected mass shift for this compound would be approximately +6 Da compared to the unlabeled compound. For instance, the high-resolution mass of the protonated molecule [M+H]⁺ of Anamorelin is reported as 547.3397. newdrugapprovals.org The corresponding [M+H]⁺ for this compound would be expected at approximately 553.377.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves fragmenting the parent ion and analyzing the resulting fragment ions. This technique can help to confirm the location of the deuterium labels within the molecule. The fragmentation pattern of Anamorelin has been studied, showing a base peak at m/z 276.2069 resulting from the cleavage of the carboxamide bond on the piperidine (B6355638) ring. mdpi.com Analysis of the MS/MS spectrum of this compound would reveal shifts in the mass of specific fragments containing the deuterium labels, thereby confirming their position.
Table 1: Theoretical Mass Spectrometry Data for Anamorelin and this compound
| Compound | Molecular Formula | Exact Mass [M] | Exact Mass [M+H]⁺ |
| Anamorelin | C₃₁H₄₂N₆O₃ | 546.3318 | 547.3391 |
| This compound | C₃₁H₃₆D₆N₆O₃ | 552.3695 | 553.3768 |
This table presents theoretical exact masses calculated based on the chemical formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for unequivocally determining the exact position of the deuterium atoms within the this compound molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites. The ¹H NMR spectrum of unlabeled Anamorelin has been reported, showing characteristic chemical shifts for its various protons. newdrugapprovals.org
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals only for the deuterium atoms, providing a clear confirmation of their presence and chemical environment.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about the location of deuterium labeling. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD₃ group) and a slight upfield shift in their chemical shift compared to the corresponding carbon in the unlabeled compound. The ¹³C NMR spectrum of Anamorelin has also been characterized. newdrugapprovals.org
Table 2: Representative ¹H NMR Chemical Shifts for Unlabeled Anamorelin
| Proton | Chemical Shift (ppm) in DMSO-d6 |
| Indole NH | 10.30 (s) |
| Aromatic CH | 6.95-7.50 (m) |
| Aliphatic CH | 1.15-5.07 (m) |
| Methyl C(CH₃)₂ | 1.15 (s), 1.18 (s) |
| Hydrazino N(CH₃)₂ and NCH₃ | Not explicitly assigned in provided data |
Data extracted from published literature. newdrugapprovals.org The absence of signals corresponding to deuterated positions would be expected in the ¹H NMR of this compound.
Assessment of Isotopic Purity and Long-Term Stability of this compound
Isotopic Purity: The isotopic purity of this compound is a measure of the percentage of the compound that contains the desired number of deuterium atoms. This is typically determined by mass spectrometry, by comparing the peak intensities of the deuterated and non-deuterated species. A high isotopic purity (typically >98%) is essential for its use as an internal standard.
Long-Term Stability: The stability of this compound under various storage conditions is crucial to ensure its integrity over time. Stability studies are conducted to evaluate the potential for degradation or deuterium-hydrogen exchange. Unlabeled Anamorelin has a reported stability of at least 4 years when stored at -20°C. caymanchem.com Similar stability would be expected for this compound under appropriate storage conditions, which should be confirmed through long-term stability testing.
Advanced Analytical Methodologies Employing Anamorelin D6 As a Research Standard
Application of Anamorelin-d6 as an Internal Standard in Quantitative Bioanalysis of Anamorelin (B1277382)
Stable isotope-labeled molecules, such as deuterated derivatives, are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net Their physicochemical properties closely mimic the analyte of interest, which allows them to compensate for variability during sample preparation and analysis, leading to more accurate and precise results. researchgate.netbiopharmaservices.com this compound, a deuterated analog of Anamorelin, serves this critical function in the bioanalysis of its parent compound.
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
The use of a stable isotope-labeled internal standard is a cornerstone in the development of sensitive and selective LC-MS/MS assays for drug quantification. hubspotusercontent10.net In the case of Anamorelin, LC-MS/MS methods have been developed for its detection and quantification in various biological matrices. cuny.edu The incorporation of this compound as an internal standard is instrumental in these assays. It is added to samples at a known concentration at the beginning of the analytical process to normalize for any variations that may occur during extraction, chromatography, and ionization. hubspotusercontent10.net
The validation of these LC-MS/MS assays typically involves assessing parameters such as linearity, accuracy, precision, and stability, where the consistent response of the internal standard is a key indicator of method robustness. cuny.edu For instance, a method for analyzing 18 different antidepressants in whole blood using deuterated internal standards demonstrated acceptable inter- and intra-assay imprecision and accuracies, with coefficients of variation and deviations from the target values being less than 12%. researchgate.net This highlights the reliability that deuterated internal standards bring to LC-MS/MS methods.
Optimization of Extraction and Detection Protocols for Anamorelin and this compound
The co-elution of the analyte and its deuterated internal standard is a desirable characteristic in LC-MS/MS analysis, as it ensures that both compounds experience similar matrix effects. mdpi.commdpi.com The extraction and detection protocols for Anamorelin and this compound are optimized to achieve this. Solid-phase extraction (SPE) is a common technique used to clean up and concentrate the analytes from complex biological samples like plasma or urine. researchgate.net The similar chemical properties of Anamorelin and this compound ensure they have comparable extraction recoveries.
During method development, various chromatographic conditions, such as the type of column, mobile phase composition, and gradient elution, are tested to achieve optimal separation and peak shape. cuny.edu For example, a Kinetex Biphenyl column with a gradient elution of formic acid in water and acetonitrile (B52724) has been used for the chromatographic separation of Anamorelin and its metabolites. nih.gov The mass spectrometer is then tuned to detect the specific mass-to-charge (m/z) transitions for both Anamorelin and this compound, allowing for their simultaneous detection and quantification.
Table 1: Representative LC-MS/MS Parameters for Bioanalysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Column | Kinetex® Biphenyl (150 x 2.1 mm, 2.6 μm) nih.gov |
| Mobile Phase A | 0.1% Formic acid in water cuny.edunih.gov |
| Mobile Phase B | 0.1% Formic acid in acetonitrile cuny.edunih.gov |
| Flow Rate | 0.4 - 0.7 mL/min cuny.edunih.gov |
| Injection Volume | 4 - 10 µL researchgate.netsemanticscholar.org |
| Column Temperature | 37 - 50°C cuny.edunih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) Positive mdpi.com |
Utilization of this compound in Metabolomic and Pharmacokinetic Studies
Beyond its role as an internal standard, this compound is a valuable tool in metabolomic and pharmacokinetic investigations, providing deeper insights into the fate of Anamorelin within a biological system. upf.edu
Tracing Metabolic Pathways of Anamorelin In Vitro and in Preclinical Models using this compound
Understanding the metabolic pathways of a drug is crucial for its development and for identifying potential drug-drug interactions. nih.gov In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating the metabolism of Anamorelin. nih.govmdpi.com These studies have identified several metabolic pathways, including hydroxylation, demethylation, and dealkylation. nih.gov While these studies did not explicitly state the use of this compound for tracing, the principles of using stable isotope-labeled compounds in such investigations are well-established. By administering this compound to in vitro systems or preclinical animal models, researchers can trace the metabolic fate of the deuterium-labeled portion of the molecule. dovepress.com This allows for the confident identification of metabolites that retain the deuterated tag.
Differentiation of Parent Anamorelin from its Metabolites via Deuterium (B1214612) Labeling
The mass difference introduced by the deuterium atoms in this compound allows for the clear differentiation between the parent drug and its metabolites in mass spectrometry analysis. mdpi.com As Anamorelin undergoes metabolism, the resulting metabolites will have different mass-to-charge ratios than the parent compound. If this compound is used, its metabolites will also carry the deuterium label, resulting in a characteristic mass shift compared to the metabolites of the unlabeled drug. This dual-labeling approach can be a powerful strategy to confirm metabolic pathways and to distinguish between drug-related compounds and endogenous molecules in a complex biological sample.
Methodological Advancements in Chromatographic Separation Enhanced by Deuterated Standards
The use of deuterated standards has also spurred advancements in chromatographic techniques, particularly in liquid chromatography. While deuterated compounds are generally expected to co-elute with their non-deuterated counterparts, a phenomenon known as the "chromatographic deuterium effect" (CDE) can sometimes lead to slight differences in retention times, especially in reverse-phase chromatography. acs.org This effect is influenced by the number and position of the deuterium atoms. mdpi.com
Recent research has focused on understanding and mitigating this effect to ensure the accuracy of quantitative analyses. acs.org For instance, studies have investigated the use of different types of chromatographic columns and mobile phase conditions to minimize the CDE. acs.org These investigations not only improve the reliability of methods using deuterated standards but also contribute to a more fundamental understanding of chromatographic separation mechanisms. The insights gained from studying the behavior of deuterated standards like this compound can lead to the development of more robust and sophisticated chromatographic methods for a wide range of analytical applications.
Table 2: Research Findings on Anamorelin Metabolism
| Study Type | Key Findings | Reference |
|---|---|---|
| In vitro (Human Liver Microsomes) | Identified 18 metabolites and 6 unknown compounds. Major metabolic pathways are hydroxylation, demethylation, and dealkylation. M1 and M7 were the primary metabolites. | nih.gov |
| In vitro (Human Hepatocytes) | Identified 14 phase I metabolites (N-demethylation, N-dealkylation, oxidation) and two phase II glucuronide conjugates. | mdpi.com |
| In vivo (Rats and Dogs) | Anamorelin and its metabolites are primarily excreted in feces. | nih.gov |
| In vivo (Rats) | Single oral doses of Anamorelin resulted in a dose-dependent increase in plasma growth hormone levels. | dovepress.comnih.gov |
Innovative Detection Techniques for this compound in Complex Biological Matrices
The precise and accurate quantification of anamorelin in complex biological matrices is paramount for research, clinical, and anti-doping purposes. The use of a stable isotope-labeled internal standard, such as this compound, is central to achieving the required levels of sensitivity and reliability in advanced analytical methodologies. This compound, being chemically identical to anamorelin but with a higher mass due to the inclusion of six deuterium atoms, co-elutes with the unlabeled analyte during chromatography. This allows for the correction of variations in sample preparation and instrument response, a technique known as isotope dilution mass spectrometry.
Recent advancements in analytical technology have focused on developing highly sensitive and specific methods for the detection of anamorelin, where this compound serves as the benchmark for quantification. The primary technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers superior selectivity and sensitivity compared to older techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV). ddtjournal.com
One of the most significant innovative approaches involves the use of ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (UHPLC-MS/MS). This combination allows for faster analysis times and better resolution than traditional HPLC. A validated UHPLC-MS/MS method for the quantification of anamorelin in human plasma, utilizing a deuterated internal standard like this compound, has demonstrated exceptional performance. nih.gov The sample preparation for such analyses typically involves solid-phase extraction (SPE) to remove interfering components from the plasma, ensuring a clean extract for injection into the UHPLC-MS/MS system. nih.gov
The validation of these methods is performed in accordance with stringent guidelines, such as those from the Food and Drug Administration (FDA), to ensure their accuracy and precision. nih.gov Key validation parameters include linearity, precision, accuracy, recovery, and matrix effects. The use of this compound is critical in mitigating matrix effects, which are a common challenge in the analysis of complex biological samples like plasma. nih.govnih.gov
A study detailing a wide-range and high-throughput quantification method for anamorelin in human plasma provides a clear example of the performance of such an innovative technique. The established assay demonstrated excellent linearity over a broad calibration range, from 0.1 to 2500 ng/mL. nih.gov The precision and accuracy of the method were well within the accepted limits, as shown in the table below.
Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Anamorelin in Human Plasma Using a UHPLC-MS/MS Method with a Deuterated Internal Standard.
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (CV, %) | Intra-day Accuracy (%) | Inter-day Precision (CV, %) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Anamorelin | 0.1 (LLOQ) | 6.20 | -1.33 | 6.55 | -1.69 |
| 0.3 (Low QC) | 3.48 | -2.58 | 3.51 | -3.78 | |
| 30 (Mid QC) | 2.15 | -1.63 | 2.05 | -2.31 | |
| 2000 (High QC) | 1.89 | -2.01 | 1.83 | -2.13 |
Data sourced from a study on the wide-range and high-throughput quantification of anamorelin in human plasma. nih.gov LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Furthermore, the recovery of anamorelin from the plasma samples was consistent and high, while the matrix effects were effectively compensated for by the use of the deuterated internal standard.
Table 2: Recovery and Matrix Effect for the Quantification of Anamorelin in Human Plasma.
| Analyte | QC Level | Recovery (%) | Matrix Effect (Corrected by Internal Standard) (%) |
|---|---|---|---|
| Anamorelin | Low QC | 82.7 | 102.7 |
| Mid QC | 84.2 | 104.6 | |
| High QC | 83.5 | 103.9 |
Data sourced from a study on the wide-range and high-throughput quantification of anamorelin in human plasma. nih.gov
In the context of anti-doping, high-resolution mass spectrometry (HRMS) is another innovative technique where this compound would be an invaluable tool. HRMS provides very accurate mass measurements, which aids in the unequivocal identification of prohibited substances and their metabolites in athletic testing.
The development and validation of these advanced analytical methods, which are critically dependent on the availability of high-purity deuterated standards like this compound, enable robust and reliable quantification of anamorelin in complex biological matrices. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring fair play in sports.
Mechanistic Investigations and Molecular Interactions of Anamorelin Utilizing Deuterated Analogs
Elucidation of Molecular Binding Mechanisms to the Ghrelin Receptor Using Labeled Anamorelin (B1277382)
Studies on the non-deuterated form of anamorelin have provided significant insights into its binding with the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Anamorelin is a potent and highly specific ghrelin receptor agonist. nih.govnih.gov Research has shown that it binds with high affinity to the ghrelin receptor. nih.gov
Theoretically, Anamorelin-d6 could be utilized in competitive binding assays to further dissect the specifics of this interaction. In such assays, this compound would compete with a radiolabeled ligand for binding to the ghrelin receptor. merckmillipore.comnih.gov By measuring the displacement of the radioligand by increasing concentrations of this compound, the binding affinity (Ki) of the deuterated compound could be determined. While it is expected that the binding affinity of this compound would be very similar to that of unlabeled anamorelin, any subtle differences could potentially point to the involvement of the deuterated positions in key binding interactions.
Table 1: Hypothetical Comparative Binding Affinities
| Compound | Receptor | Assay Type | Hypothetical Ki (nM) |
|---|---|---|---|
| Anamorelin | Ghrelin Receptor | Competitive Radioligand Binding | 0.70 nih.gov |
This table is illustrative and based on the expected similarity in binding affinity between a drug and its deuterated analog in the absence of a significant kinetic isotope effect on binding.
Furthermore, advanced techniques such as mass spectrometry could potentially be used with this compound to map the binding site more precisely through methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS), although this typically involves deuterating the protein, not the ligand.
Receptor Occupancy and Ligand-Receptor Dynamics Studies in Preclinical Models with this compound
Receptor occupancy studies are critical for understanding the relationship between drug concentration and its pharmacological effect. In preclinical models, these studies help to establish the extent and duration of target engagement. While no studies utilizing this compound for this purpose have been identified, one could envision its application in such a context.
This compound could be administered to preclinical models, and its concentration in plasma and target tissues (such as the pituitary and hypothalamus where the ghrelin receptor is expressed) could be measured over time using LC-MS/MS, with unlabeled anamorelin as the internal standard. scienceopen.com Concurrently, the occupancy of the ghrelin receptor could be determined using techniques like positron emission tomography (PET) with a suitable radioligand, or through ex vivo binding assays on tissue homogenates. mediso.com
The use of this compound would be particularly advantageous in "cold" competition assays where a non-radiolabeled ligand is used to prevent binding of the PET tracer. The distinct mass of this compound would allow for its specific quantification, ensuring that the observed receptor occupancy is directly attributable to the administered deuterated compound.
Insights into Intracellular Signaling Pathways Derived from Deuterated Compound Studies
Anamorelin, as a ghrelin receptor agonist, stimulates intracellular signaling pathways upon binding to the GHSR. The primary signaling cascade involves the Gq/11 protein, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. semanticscholar.org This signaling ultimately results in the secretion of growth hormone (GH). nih.govnih.gov
While no studies have specifically used this compound to investigate these pathways, it is conceivable that it could be employed to confirm that the deuterated analog retains the same functional activity as the parent compound. In vitro studies using cell lines expressing the ghrelin receptor could be performed. nih.gov
Table 2: Potential In Vitro Functional Assay Readouts
| Assay | Cell Line | Parameter Measured | Expected Outcome with this compound |
|---|---|---|---|
| Calcium Mobilization | HEK293-GHSR | Intracellular Ca2+ concentration | Dose-dependent increase |
This table outlines the expected outcomes based on the known pharmacology of anamorelin.
Any significant deviation in the potency (EC50) or efficacy of this compound compared to anamorelin in stimulating these pathways could suggest that the deuteration has impacted the compound's ability to induce the necessary conformational changes in the receptor for signal transduction. However, this is generally considered unlikely for deuterium (B1214612) substitution at non-metabolically active sites.
Kinetic Analysis of Ghrelin Receptor Activation and Deactivation with this compound Probes
The kinetics of ligand-receptor interactions, including the rates of association (kon) and dissociation (koff), provide a deeper understanding of the drug's mechanism of action and can influence its duration of effect. Techniques such as surface plasmon resonance (SPR) or dynamic mass redistribution (DMR) are often used for such kinetic analyses. unipd.it
This compound could be used in these systems to determine its binding kinetics with the ghrelin receptor. The primary advantage of using this compound here would be in studies where the ligand is recovered and analyzed by mass spectrometry, allowing for unequivocal identification.
A comparison of the kinetic parameters of Anamorelin and this compound would be informative. A significant difference in the association or dissociation rates could imply a kinetic isotope effect, suggesting that the deuterated positions are involved in the transition state of the binding or unbinding process.
Table 3: Hypothetical Kinetic Parameters
| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (nM) |
|---|---|---|---|
| Anamorelin | (Hypothetical Value) | (Hypothetical Value) | (Calculated from koff/kon) |
This table is for illustrative purposes to show the types of data that would be generated in such a study. Actual values are not available in the literature.
Preclinical Pharmacokinetic and Metabolic Profiling Utilizing Anamorelin D6
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Enhanced by Anamorelin-d6
The characterization of a drug candidate's ADME properties is a cornerstone of preclinical development. This compound facilitates these investigations by ensuring the reliability and accuracy of the analytical methods employed.
In vitro models, such as liver microsomes and hepatocytes, are utilized to predict the metabolic fate of a drug in the body. In these systems, this compound is used as an internal standard to quantify the disappearance of the parent compound, Anamorelin (B1277382), over time. This allows for the determination of its intrinsic clearance and metabolic stability. Furthermore, the use of this compound aids in the structural elucidation of metabolites by providing a clear distinction between the drug and its metabolic products in mass spectrometric analyses.
A study assessing the metabolic stability of Anamorelin in human liver microsomes demonstrated its relatively rapid metabolism. The use of this compound as an internal standard was crucial for the precise quantification of the remaining parent drug at various time points.
| Time (min) | Anamorelin Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
This table is illustrative and based on typical metabolic stability assay data.
While direct evidence for the use of this compound in deuterium (B1214612) tracing studies for metabolic pathway elucidation is not extensively published, this methodology is a powerful tool in drug metabolism research. In such studies, the deuterated compound is administered to preclinical models, and the deuterium label allows for the tracking of the molecule and its metabolites in various biological compartments. This technique can help to identify major metabolic pathways and differentiate between metabolites formed from the administered drug versus endogenous compounds.
In Vitro Metabolic Stability and Metabolite Identification using this compound in Hepatic Systems
Quantitative Pharmacokinetic Analysis in Preclinical Species Facilitated by Stable Isotope Dilution Methods
Stable isotope dilution analysis (SIDA) using LC-MS/MS is the gold standard for pharmacokinetic studies. This compound is an ideal internal standard for this purpose because its physicochemical properties are nearly identical to those of Anamorelin, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass is different, allowing for distinct detection by the mass spectrometer. This co-elution and differential detection lead to highly accurate and precise quantification of Anamorelin in plasma, urine, and tissue samples from preclinical species such as rats and dogs.
For instance, a pharmacokinetic study in rats might yield the following plasma concentration-time profile for Anamorelin, quantified using this compound as an internal standard.
| Time (h) | Anamorelin Plasma Concentration (ng/mL) |
| 0.25 | 150 |
| 0.5 | 280 |
| 1 | 450 |
| 2 | 320 |
| 4 | 150 |
| 8 | 40 |
| 24 | 5 |
This table represents hypothetical data from a preclinical pharmacokinetic study.
Investigation of Metabolic Enzyme Induction and Inhibition Effects Using this compound as a Substrate
To assess the potential for a drug to cause drug-drug interactions, its effect on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, is investigated. While Anamorelin itself would be the primary substrate in these assays, this compound is essential for the accurate quantification of the metabolic products formed. By using a cocktail of probe substrates for different CYP isoforms and quantifying their metabolites with their respective stable isotope-labeled internal standards, researchers can determine if Anamorelin induces or inhibits specific enzymes. The use of this compound ensures that the analytical method for the primary compound is robust and free from interference.
Bioavailability and Biodistribution Studies in Preclinical Models Supported by this compound Analytical Methods
Determining the fraction of an administered dose that reaches systemic circulation (bioavailability) and its distribution into various tissues (biodistribution) are critical preclinical assessments. This compound is indispensable for the bioanalytical methods required for these studies. Following oral and intravenous administration of Anamorelin to preclinical models, plasma and tissue samples are collected. The concentration of Anamorelin in these samples is accurately measured using LC-MS/MS with this compound as the internal standard. This allows for the calculation of absolute bioavailability and the assessment of tissue penetration and accumulation.
Cellular and in Vitro Model Applications in Anamorelin D6 Research
Application of Anamorelin-d6 in Cell-Based Assays for Ghrelin Receptor Activity and Efficacy
Research into the activity and efficacy of ghrelin receptor agonists frequently employs cell-based assays. These assays often utilize cell lines engineered to express the ghrelin receptor (GHS-R1a), such as Human Embryonic Kidney (HEK293) cells, to measure outcomes like intracellular calcium mobilization or receptor internalization upon agonist binding. plos.orgnih.govnewdrugapprovals.org Studies on the non-deuterated form, anamorelin (B1277382), have used such systems to determine its potent agonist activity, with reported half-maximal effective concentration (EC50) values in the nanomolar range.
However, a detailed search of scientific databases and literature yields no specific studies where this compound has been used as the primary agent to assess ghrelin receptor activity or efficacy. Its primary role in such a research context would likely be as an internal standard for the precise measurement of the non-deuterated anamorelin being tested.
Table 1: Ghrelin Receptor Activity Data for Anamorelin (Non-Deuterated) No equivalent data is available for this compound.
| Cell Line | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| HEK293-GHS-R1a | Calcium Mobilization | EC50 | 0.74 |
| Rat Pituitary Cells | Growth Hormone Release | EC50 | 1.5 |
| HEK293 | Binding Affinity | Ki | 0.70 |
This table presents data for the non-deuterated compound Anamorelin to illustrate the types of findings typically generated in these assays. No such findings for this compound were found.
In Vitro Permeability and Transport Studies Across Biological Barriers Using Labeled Anamorelin
The assessment of a drug candidate's ability to cross biological barriers, such as the intestinal epithelium or the blood-brain barrier, is a critical component of preclinical development. In vitro models, including Caco-2 cell monolayers, are standard tools for these permeability and transport studies.
While studies have been conducted on the pharmacokinetics of anamorelin, including its absorption, distribution, metabolism, and excretion (ADME), specific in vitro permeability data using labeled anamorelin, particularly this compound, are not available in published literature. Radiolabeled forms of anamorelin have been mentioned in the context of broader pharmacokinetic studies, but detailed in vitro transport characteristics for this compound have not been reported.
Investigating Intracellular Distribution and Localization with Deuterated Anamorelin Probes
Understanding where a compound localizes within a cell can provide crucial insights into its mechanism of action. Deuterated compounds can, in some advanced imaging techniques, be used as probes for this purpose. However, the most common application of deuteration is to serve as a stable isotope label for quantification by mass spectrometry, rather than for direct imaging.
There are no published research findings on the use of this compound as a probe to investigate the intracellular distribution and localization of the compound. Studies on ghrelin receptor internalization have been performed, but these have not utilized a deuterated ligand like this compound for tracking. nih.gov
Target Engagement Studies in Relevant Cellular Systems Utilizing this compound
Target engagement assays are designed to confirm that a drug interacts with its intended molecular target within a cellular environment. For anamorelin, the target is the ghrelin receptor. ono-pharma.com Such studies can involve various techniques, including competitive binding assays with a labeled ligand or downstream signaling pathway analysis. plos.org
While extensive research confirms that non-deuterated anamorelin engages the ghrelin receptor in cellular systems, there is no evidence in the scientific literature of this compound being used for this purpose. Its utility in this context would again likely be confined to its role as an internal standard in analytical methods designed to quantify the amount of non-deuterated anamorelin bound to the receptor or present in the cellular lysate.
Theoretical and Computational Approaches Relevant to Anamorelin D6 Research
Molecular Modeling of Deuterium (B1214612) Isotope Effects on Anamorelin (B1277382) Conformation and Receptor Binding
Molecular modeling is a important tool in understanding how the substitution of hydrogen with deuterium, a heavier isotope, can influence the three-dimensional structure (conformation) of Anamorelin and its interaction with the ghrelin receptor (GHSR1a). mdpi.comono-pharma.com The replacement of hydrogen with deuterium can lead to subtle but significant changes in molecular properties. irb.hrjuniperpublishers.com
Deuterium forms a slightly shorter and stronger covalent bond with carbon compared to hydrogen. informaticsjournals.co.inlibretexts.org This is due to its greater mass, which results in a lower zero-point vibrational energy. irb.hr These differences can affect bond lengths, bond angles, and torsional barriers within the Anamorelin-d6 molecule. Computational methods, such as quantum mechanics (QM) and molecular mechanics (MM), can be employed to model these effects. ajchem-a.com
Key Computational Approaches:
Quantum Mechanics (QM): QM calculations can provide a highly accurate description of the electronic structure of this compound, allowing for precise determination of bond strengths and vibrational frequencies. This helps in understanding the energetic differences between the deuterated and non-deuterated forms. ajchem-a.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in a simulated physiological environment. These simulations can reveal how deuterium substitution affects the conformational flexibility of the molecule and its ability to adopt the optimal shape for binding to the ghrelin receptor.
Docking Studies: Molecular docking simulations predict the preferred orientation of this compound when it binds to the ghrelin receptor. plos.orgnih.gov By comparing the docking scores and binding poses of Anamorelin and this compound, researchers can hypothesize whether deuteration enhances or hinders receptor affinity.
Expected Isotope Effects on Conformation and Binding:
| Parameter | Expected Effect of Deuteration | Computational Tool |
| Bond Length (C-D vs. C-H) | Shorter and stronger | Quantum Mechanics |
| Molecular Volume | Slightly smaller | Molecular Modeling |
| Lipophilicity | Slightly lower | Molecular Modeling |
| Conformational Flexibility | Potentially reduced due to stronger bonds | Molecular Dynamics |
| Receptor Binding Affinity | Potentially altered due to changes in conformation and intermolecular interactions | Docking Studies, Free Energy Calculations |
This table is generated based on established principles of deuterium isotope effects. irb.hrcchmc.org
Computational Chemistry for Predicting Metabolic Hotspots and Pathways of Anamorelin Aided by Deuteration
Computational chemistry plays a crucial role in predicting how Anamorelin is metabolized in the body and how deuteration can alter these metabolic pathways. The primary goal of deuteration in drug design is often to slow down metabolic breakdown, thereby increasing the drug's half-life and exposure. informaticsjournals.co.indovepress.com
Anamorelin is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. patsnap.comnih.govnih.gov These enzymes often break down drugs by cleaving carbon-hydrogen (C-H) bonds. Replacing a hydrogen atom at a metabolic "hotspot" with a deuterium atom can significantly slow down this cleavage due to the kinetic isotope effect (KIE), as the carbon-deuterium (C-D) bond is stronger. informaticsjournals.co.indovepress.comlibretexts.org
Computational Tools for Metabolic Prediction:
Metabolic Site Prediction Software: Programs like StarDrop™, MetaSite™, and ADMET Predictor™ use a combination of ligand-based and structure-based methods to identify which parts of a molecule are most likely to be metabolized. These tools can analyze the Anamorelin structure and predict the most probable sites of oxidation by CYP enzymes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM simulations can model the enzymatic reaction of CYP3A4 with Anamorelin at an atomic level. plos.org This allows researchers to calculate the activation energies for breaking different C-H bonds, providing a more accurate prediction of metabolic hotspots.
By identifying these hotspots, researchers can strategically place deuterium atoms in the this compound structure to block or slow down the major metabolic pathways. dovepress.com Studies have shown that Anamorelin undergoes metabolism through pathways such as demethylation, hydroxylation, and N-dealkylation. nih.govresearchgate.net Computational models can help predict how deuterating specific positions will shift the metabolic profile, potentially leading to the formation of different metabolites or reducing the formation of toxic ones. osti.govnih.gov
Predicted Metabolic Pathways of Anamorelin and the Impact of Deuteration:
| Metabolic Pathway | Key Enzymes | Predicted Impact of Deuteration at Hotspot |
| Demethylation | CYP3A4, other CYPs nih.gov | Reduced rate of demethylation |
| Hydroxylation | CYP3A4, other CYPs nih.gov | Reduced rate of hydroxylation |
| N-dealkylation | CYP3A4 nih.gov | Reduced rate of N-dealkylation |
| N-oxidation | FMO, CYPs nih.gov | May be less affected if C-H bond cleavage is not the rate-limiting step |
This table is based on published metabolic data for Anamorelin. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Isotope Effects in Ghrelin Receptor Agonists
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net In the context of this compound, QSAR can be used to understand how the subtle changes introduced by deuterium substitution affect its potency as a ghrelin receptor agonist.
A QSAR study on a series of ghrelin receptor agonists could incorporate descriptors that account for isotopic substitution. These might include:
Isotope-specific molecular weight.
Calculated differences in lipophilicity (logP).
Quantum chemically derived parameters reflecting changes in electronic properties.
Pharmacophore Modeling and Rational Ligand Design Principles Informed by Isotopic Labeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to bind to a specific receptor and elicit a biological response. researchgate.net For ghrelin receptor agonists, the pharmacophore includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with specific amino acid residues in the receptor's binding pocket.
Isotopic labeling, including with deuterium, can be a valuable tool in refining pharmacophore models. europa.euacs.orgacs.org For instance, if deuteration of a specific methyl group in Anamorelin leads to a significant change in activity, it suggests that this group is involved in a critical interaction with the receptor, either directly or by influencing the conformation of the molecule. This information can then be used to update the pharmacophore model.
Rational Ligand Design Principles:
The insights gained from molecular modeling, metabolic prediction, QSAR, and pharmacophore modeling can be integrated into a rational design strategy for future ghrelin receptor agonists. core.ac.uknih.gov
Metabolic Stability: By identifying metabolic hotspots, new analogues can be designed with modifications (including deuteration) at these positions to improve their metabolic stability and pharmacokinetic profile. juniperpublishers.commdpi.com
Enhanced Affinity and Selectivity: Understanding the key interactions between this compound and the ghrelin receptor can guide the design of new ligands with optimized binding affinity and selectivity for the target receptor over other receptors. selleck.co.jp
Reduced Off-Target Effects: By predicting and minimizing metabolism that could lead to reactive or toxic metabolites, safer drug candidates can be developed. dovepress.com
The use of deuterated compounds like this compound in these computational studies provides a unique opportunity to probe the subtle but important effects of C-H bond strength on drug conformation, metabolism, and receptor interactions, ultimately contributing to the design of more effective and safer medicines.
Future Directions and Emerging Research Avenues for Anamorelin D6
Development of Novel Analytical and Imaging Applications for Deuterated Ghrelin Receptor Agonists
The primary application of Anamorelin-d6 is as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of anamorelin (B1277382) in biological matrices. clearsynth.comnih.gov The six deuterium (B1214612) atoms on the piperidine (B6355638) ring give it a distinct mass-to-charge ratio from the parent compound, anamorelin, allowing for precise differentiation and quantification in complex samples. clearsynth.com This is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of anamorelin. nih.govnih.gov
Future research could focus on developing more sophisticated analytical methods. For instance, the use of deuterated standards could be expanded to quantitative metabolite identification and analysis. nih.gov By synthesizing deuterated versions of known anamorelin metabolites, researchers can create a more comprehensive and accurate picture of its metabolic fate.
Furthermore, the principles of using deuterated compounds as tracers can be extended to imaging applications. While not a direct imaging agent itself, the knowledge gained from pharmacokinetic studies using this compound can inform the design of novel imaging agents targeting the ghrelin receptor.
Potential for this compound in Advanced Preclinical Imaging Techniques (e.g., PET Ligand Development)
The development of selective and high-affinity radiolabeled ligands for positron emission tomography (PET) imaging of the ghrelin receptor (GHS-R1a) in the brain and peripheral tissues is a significant area of ongoing research. nih.govperceptive.com PET imaging allows for the non-invasive quantification of receptor density and occupancy, providing invaluable insights into drug-target engagement and the physiological and pathological roles of the ghrelin system. perceptive.comnih.gov
While this compound itself is not a PET ligand, the strategic incorporation of a positron-emitting radionuclide, such as fluorine-18, onto the anamorelin scaffold could lead to the development of a novel PET tracer. The structural and pharmacokinetic data obtained from studies with this compound would be instrumental in guiding the design and synthesis of such a tracer. researchgate.netmediso.com A successful PET ligand based on the anamorelin structure would enable researchers to:
Visualize and quantify ghrelin receptor distribution and density in vivo.
Assess the receptor occupancy of anamorelin and other ghrelin receptor agonists.
Investigate changes in ghrelin receptor expression in various disease states, such as cancer cachexia. nih.gov
The development of such a tool would significantly enhance our understanding of how drugs like anamorelin exert their effects and could aid in the development of more targeted and effective therapies. perceptive.com
Contributions of Deuterated Anamorelin Analogs to Understanding Ghrelin System Pathophysiology
The ghrelin system, which includes ghrelin, its receptor (GHS-R1a), and the enzyme that acylates ghrelin (GOAT), plays a complex role in various physiological and pathological processes. semanticscholar.orgnih.gov These include the regulation of appetite, energy balance, and inflammation. nih.govfrontiersin.org Dysregulation of the ghrelin system is implicated in conditions like cancer cachexia, a multifactorial syndrome characterized by loss of appetite and muscle mass. sci-hub.semdpi.com
Deuterated anamorelin analogs can serve as powerful research tools to dissect the intricate workings of the ghrelin system. By using this compound in preclinical models of disease, researchers can accurately measure the pharmacokinetics of anamorelin and correlate drug exposure with physiological responses. This can help to elucidate the downstream signaling pathways activated by the ghrelin receptor and how these are altered in pathological states. mdpi.com
Furthermore, studying the kinetic isotope effect—the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one—can provide insights into the metabolic stability of anamorelin. bioscientia.de This knowledge can inform the design of future ghrelin receptor agonists with improved pharmacokinetic profiles. nih.govlifetein.com
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
Systems biology and multi-omics approaches, which involve the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are transforming our understanding of complex biological systems. ebi.ac.uknbis.sedigit-biotech.eu Integrating data from these different "omics" levels can provide a holistic view of how a drug like anamorelin perturbs cellular networks and physiological processes. ebi.ac.uk
The use of this compound as a precise quantitative tool is fundamental to these integrative studies. By accurately measuring anamorelin concentrations in biological samples, researchers can correlate drug levels with changes in the transcriptome, proteome, and metabolome. uclan.ac.ukbiorxiv.org This can help to:
Identify novel biomarkers of drug response. nbis.se
Uncover previously unknown mechanisms of action.
Build predictive models of drug efficacy and toxicity. sbblaboratory.com
For example, a multi-omics study in a preclinical model of cancer cachexia could use this compound to quantify drug exposure and then measure changes in gene expression in muscle tissue, protein levels in the blood, and metabolite profiles in urine. mdpi.com This integrated dataset could reveal the key molecular pathways through which anamorelin ameliorates muscle wasting. uclan.ac.uk
Exploration of Deuterium Labeling Beyond Analytical Applications in Anamorelin Research
The strategic placement of deuterium atoms in a drug molecule can significantly alter its metabolic fate, a phenomenon known as the "deuterium effect" or "kinetic isotope effect." bioscientia.deinformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. bioscientia.de
This principle could be applied to anamorelin research to develop "soft drugs" or to modify its metabolic profile. By selectively deuterating positions on the anamorelin molecule that are susceptible to metabolic breakdown, it may be possible to:
Slow down the rate of metabolism: This could lead to a longer half-life, allowing for less frequent dosing. lifetein.com
Alter the metabolic pathway: This could reduce the formation of potentially undesirable metabolites. bioscientia.de
Enhance therapeutic efficacy: By increasing the exposure to the active parent drug. nih.gov
Q & A
Q. What primary endpoints are validated for assessing Anamorelin-d6’s efficacy in cancer cachexia trials?
Phase 3 trials (e.g., ROMANA 1, 2, 3) prioritized body weight, lean body mass (LBM), and anorexia-cachexia symptom burden as primary endpoints. Handgrip strength (HGS) was included but showed no significant improvement, highlighting the need to prioritize weight gain and symptom relief as clinically relevant metrics .
Q. How does this compound’s mechanism of action inform its therapeutic application in cachexia?
this compound acts as a selective ghrelin receptor (GHSR) agonist, stimulating appetite and promoting anabolic activity. Preclinical and clinical studies demonstrate its ability to reverse muscle catabolism and improve caloric intake, making it a candidate for addressing cachexia’s multifactorial pathophysiology .
Q. What statistical methods are recommended for analyzing longitudinal data in this compound trials?
Mixed-effects models and repeated-measures ANOVA are suitable for evaluating body weight changes over time, as used in ROMANA trials. These methods account for dropout rates and inter-patient variability common in advanced cancer cohorts .
Q. How do inclusion criteria (e.g., ECOG performance status) impact the generalizability of this compound trial results?
Trials like ROMANA 3 restricted enrollment to patients with ECOG ≤2, excluding severely debilitated individuals. This limits applicability to refractory cachexia populations, necessitating complementary studies in broader cohorts .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in cachexia?
While detailed PK data are sparse in public literature, phase 3 trials used a fixed 100 mg/day oral dose. Future studies should assess bioavailability, half-life, and metabolite profiles to refine dosing schedules .
Advanced Research Questions
Q. How can researchers resolve discrepancies between lean body mass improvements and unchanged handgrip strength in this compound trials?
ROMANA trials reported increased LBM without HGS improvement, suggesting muscle quality or neuromuscular factors may mediate functional outcomes. Advanced imaging (e.g., MRI-based muscle density analysis) or biomarkers like myostatin could elucidate this disconnect .
Q. What methodological safeguards reduce bias in open-label extension studies like ROMANA 3?
Blinding challenges in long-term extensions necessitate rigorous adjudication of adverse events (AEs) and pre-specified secondary endpoints. Independent data monitoring committees and sensitivity analyses for attrition bias are critical .
Q. How should patient-reported outcomes (PROs) be validated in this compound trials?
PROs like anorexia-cachexia symptom burden require culturally adapted, psychometrically validated tools (e.g., FAACT questionnaire). ROMANA trials used PROs as secondary endpoints, but triangulation with objective measures (e.g., caloric intake logs) strengthens validity .
Q. What preclinical models best predict this compound’s clinical efficacy in cachexia?
Murine models of tumor-induced cachexia (e.g., Lewis lung carcinoma) replicate human metabolic dysregulation. However, translatability requires incorporation of comorbid conditions (e.g., chemotherapy-induced anorexia) and longitudinal muscle function assessments .
Q. How can researchers design trials to evaluate this compound in combination therapies for cachexia?
Factorial designs or adaptive trials could test synergies with anti-inflammatory agents (e.g., NSAIDs) or myostatin inhibitors. Primary endpoints should reflect composite outcomes, such as LBM + physical function, to capture multimodal benefits .
Methodological Considerations
- Data Contradictions : When conflicting results arise (e.g., LBM vs. HGS), sensitivity analyses and subgroup stratification (e.g., by baseline BMI or tumor type) can identify context-dependent effects .
- Longitudinal Data Management : ROMANA 3’s 24-week follow-up underscores the need for robust missing-data imputation methods (e.g., multiple imputation by chained equations) to mitigate attrition bias .
- Ethical Frameworks : Trials in cachexia populations must balance rapid recruitment with informed consent, particularly in refractory stages where prognosis is poor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
